Plumieride

Catalog No.
S604937
CAS No.
511-89-7
M.F
C21H26O12
M. Wt
470.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Plumieride

CAS Number

511-89-7

Product Name

Plumieride

IUPAC Name

methyl (1S,4aS,7R,7aS)-4'-[(1S)-1-hydroxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate

Molecular Formula

C21H26O12

Molecular Weight

470.4 g/mol

InChI

InChI=1S/C21H26O12/c1-8(23)10-5-21(33-18(10)28)4-3-9-11(17(27)29-2)7-30-19(13(9)21)32-20-16(26)15(25)14(24)12(6-22)31-20/h3-5,7-9,12-16,19-20,22-26H,6H2,1-2H3/t8-,9+,12+,13+,14+,15-,16+,19-,20-,21+/m0/s1

InChI Key

AOPMSFXOYJXDNJ-IRFSQMTFSA-N

SMILES

CC(C1=CC2(C=CC3C2C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)O

Synonyms

plumieride

Canonical SMILES

CC(C1=CC2(C=CC3C2C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)O

Isomeric SMILES

C[C@@H](C1=C[C@@]2(C=C[C@H]3[C@@H]2[C@@H](OC=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC1=O)O

One study investigated the effects of Plumieride on dextran sulfate sodium (DSS)-induced colitis in mice, a model for ulcerative colitis in humans. The study found that Plumieride significantly reduced disease activity, improved colon health, and decreased markers of inflammation and oxidative stress compared to the control group. These findings suggest that Plumieride may have therapeutic potential for treating inflammatory bowel diseases [].

Additional Research Areas

While research on Plumieride is currently limited, there are ongoing investigations into its potential applications in other areas. These include:

  • Anti-cancer properties: Preliminary studies suggest that Plumieride may exhibit anti-cancer properties, potentially by inhibiting the growth and proliferation of cancer cells []. However, further research is necessary to confirm these findings and understand the underlying mechanisms.
  • Neuroprotective effects: Some studies suggest that Plumieride may have neuroprotective properties and may offer benefits in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease []. However, more research is needed to understand its potential therapeutic effects in these contexts.

Plumieride is an iridoid glycoside predominantly isolated from the flowers of Allamanda cathartica and Plumeria obtusa. Its chemical structure has been characterized through various spectroscopic methods, including nuclear magnetic resonance spectroscopy. Plumieride exhibits a unique arrangement of functional groups that contribute to its biological activities, particularly in the fields of anti-inflammatory and antifungal properties. The compound's molecular formula is C${12}$H${14}$O$_{5}$, and it has been recognized for its potential therapeutic applications due to its ability to modulate various biological pathways.

That highlight its reactivity and potential for modification. One significant reaction involves hydrolysis, where the glycosidic bond can be cleaved in the presence of acids or enzymes, leading to the release of glucose and other aglycone components. Additionally, structural modifications can enhance its biological activity; for instance, replacing the methyl ester functionality with alkyl amides has shown improved cytotoxic effects against certain cancer cell lines .

Plumieride exhibits notable anti-inflammatory and antioxidant activities. Studies have demonstrated its effectiveness in reducing inflammatory markers such as tumor necrosis factor-alpha, interleukin-1 beta, and inducible nitric oxide synthase in various animal models . Furthermore, it has shown antifungal activity against Candida albicans, where it interferes with virulence factors and modulates immune responses . In models of colitis induced by dextran sulfate sodium, plumieride was effective in reducing lipid hydroperoxides while enhancing levels of reduced glutathione and superoxide dismutase activity .

Plumieride can be extracted from plant sources through various methods. A common approach involves solvent extraction, where powdered plant material is treated with methanol at room temperature, followed by filtration and evaporation to obtain a concentrated extract. This extract can then be further purified using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography. For instance, a study reported isolating plumieride from Plumeria obtusa using a combination of dichloromethane and methanol for effective separation .

The applications of plumieride are diverse, particularly in pharmaceuticals and natural product research. Its anti-inflammatory properties make it a candidate for treatments aimed at inflammatory diseases such as ulcerative colitis and rheumatoid arthritis. Additionally, its antifungal activity suggests potential use in developing new antifungal agents against resistant strains of fungi. The antioxidant properties also indicate possible applications in food preservation and cosmetics.

Interaction studies have focused on plumieride's ability to modulate enzyme activities involved in inflammatory pathways. Molecular docking studies have suggested that plumieride can bind effectively to target receptors such as inducible nitric oxide synthase and prostaglandin E synthase-1, indicating its potential role in therapeutic interventions targeting these enzymes . Furthermore, research has explored its interactions with various cytokines involved in inflammatory responses.

Plumieride shares structural similarities with several other iridoid glycosides, which also exhibit biological activities. Below is a comparison highlighting its uniqueness:

Compound NameSourceBiological ActivityUnique Features
PlumierideAllamanda catharticaAnti-inflammatory, antifungalHigh efficacy against Candida albicans
LoganinCornus officinalisAntioxidant, anti-inflammatoryKnown for neuroprotective effects
CatalpolRehmannia glutinosaAntioxidantExhibits hepatoprotective properties
HarpagosideHarpagophytum procumbensAnti-inflammatoryCommonly used for joint pain relief

Plumieride stands out due to its specific activity against fungal infections combined with significant anti-inflammatory effects, making it a valuable compound for further research and development in therapeutic applications.

XLogP3

-1.2

UNII

71A048XW8V

Other CAS

511-89-7

Wikipedia

Plumieride

Dates

Modify: 2023-08-15
Dobhal, M. P., Li, G., Gryshuk, A., Graham, A., Bhatanager, A. K., Khaja, S. D., … Pandey, R. K. (2005). Structural modifications of Plumieride isolated from Plumeria bicolor and the effect of these modifications on in vitro Anticancer activity. ChemInform, 36(4), . doi:10.1002/chin.200504206Sharma, U., Singh, D., Kumar, P., Dobhal, M. P., & Singh, S. (2011). Antiparasitic activity of plumericin & isoplumericin isolated from Plumeria bicolor against Leishmania donovani. Indian Journal of Medical Research, 134, 709–716.

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